![molecular formula C10H10Br2S2 B12638050 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane CAS No. 918941-38-5](/img/structure/B12638050.png)
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane is a chemical compound with the molecular formula C9H6Br2S2 It is characterized by the presence of a thiophene ring substituted with two bromine atoms and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Formation of the Methylidene Group: The 2,5-dibromothiophene is then reacted with a suitable aldehyde or ketone to form the methylidene derivative.
Cyclization: The final step involves the cyclization of the methylidene derivative with a thiane precursor under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding reduced thiophene derivatives
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane.
Thiophene: The parent compound of the thiophene derivatives.
Thiane: The parent compound of the thiane derivatives.
Uniqueness
This compound is unique due to the presence of both thiophene and thiane rings, as well as the bromine substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
918941-38-5 |
|---|---|
Molecular Formula |
C10H10Br2S2 |
Molecular Weight |
354.1 g/mol |
IUPAC Name |
4-[(2,5-dibromothiophen-3-yl)methylidene]thiane |
InChI |
InChI=1S/C10H10Br2S2/c11-9-6-8(10(12)14-9)5-7-1-3-13-4-2-7/h5-6H,1-4H2 |
InChI Key |
QJXSRRLMXYBXES-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1=CC2=C(SC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

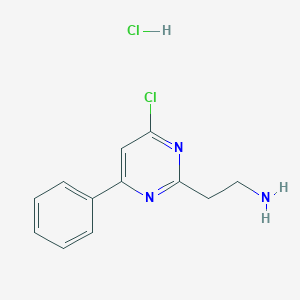
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)

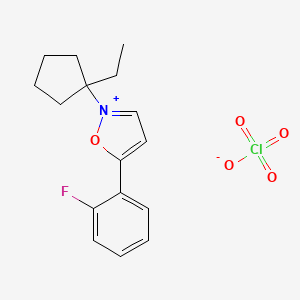
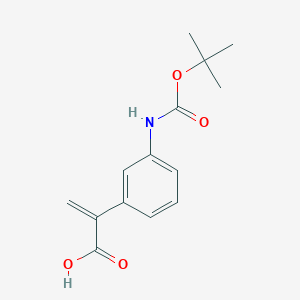
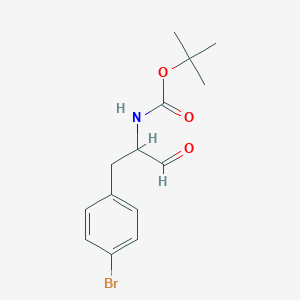
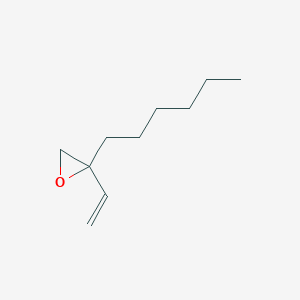
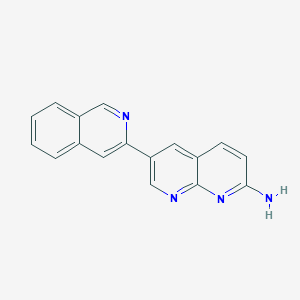

![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
